molecular formula C17H15N3OS B2470690 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole CAS No. 2319638-20-3

2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole

Cat. No.: B2470690
CAS No.: 2319638-20-3
M. Wt: 309.39
InChI Key: USEMSBYPDXZBAQ-UHFFFAOYSA-N
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Description

2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole is a complex heterocyclic compound that features a benzothiazole ring fused with a pyrrolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation . This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole is unique due to its specific structural features that combine the properties of both benzothiazole and pyrrolopyridine rings

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2-ethyl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-2-16-19-13-6-5-11(8-15(13)22-16)17(21)20-9-12-4-3-7-18-14(12)10-20/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEMSBYPDXZBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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